JSM-10292

Description

Contextualization of the Bradykinin (B550075) B2 Receptor as a Pharmacological Target in Biological Systems

The bradykinin B2 receptor (B2R) is a constitutively expressed G-protein coupled receptor that plays a significant role in mediating the diverse physiological and pathological effects of bradykinin (BK) and lysyl-bradykinin (kallidin). These peptides are generated by the kallikrein-kinin system in response to various stimuli, including inflammation, trauma, burns, shock, allergy, and certain cardiovascular diseases. core.ac.ukresearchgate.netupc.edumdpi.comtandfonline.com Activation of the B2 receptor by kinins triggers a cascade of events leading to effects such as vasodilation, increased vascular permeability, smooth muscle contraction, stimulation of sensory neurons, and the release of pro-inflammatory mediators like nitric oxide and prostaglandins. core.ac.ukupc.edumdpi.comnih.gov

Given its central role in inflammatory processes and pain signaling, the bradykinin B2 receptor has long been recognized as a promising pharmacological target for therapeutic intervention in a range of conditions. tandfonline.comnih.gov These include inflammatory diseases, pain management, and conditions involving vascular leakage and edema. nih.govresearchgate.net While kinins also exert beneficial physiological effects, such as cardioprotection, the pro-inflammatory actions mediated through the B2 receptor make its antagonism a relevant strategy for treating specific pathologies. nih.govresearchgate.net

Historical Development and Evolution of Non-Peptide Bradykinin B2 Receptor Antagonists in Chemical Biology

Early efforts in developing bradykinin B2 receptor antagonists focused on peptide-based compounds, such as icatibant. bibliotekanauki.plnih.govpharvaris.com These peptide antagonists demonstrated the therapeutic potential of B2 receptor blockade, particularly in conditions like hereditary angioedema (HAE), where excessive bradykinin contributes to severe swelling attacks. researchgate.netnih.govrxlist.com Icatibant, a synthetic peptide, was one of the first B2 receptor antagonists to reach clinical use and is approved for treating acute HAE attacks. researchgate.netnih.govpharvaris.com

However, peptide-based antagonists often face limitations, including poor oral bioavailability, rapid degradation in the body, and high production costs. pharvaris.com These drawbacks spurred significant research efforts in chemical biology to discover and develop non-peptide bradykinin B2 receptor antagonists. The goal was to identify small molecules that could overcome the limitations of peptides while retaining high affinity and selectivity for the B2 receptor. This pursuit involved extensive medicinal chemistry optimization processes, often starting from identified core structures or scaffolds that showed initial B2 antagonist activity. core.ac.ukupc.eduacs.orgfigshare.com The development of non-peptide antagonists has been crucial for exploring the wider therapeutic potential of B2 receptor blockade beyond injectable peptide options. nih.govnih.gov

Genesis and Significance of JSM-10292 as a Key Research Compound in Receptor Antagonism

This compound emerged from medicinal chemistry optimization efforts aimed at developing potent non-peptide bradykinin B2 receptor antagonists with improved properties, such as lower molecular mass, compared to earlier compounds. core.ac.ukupc.edu Researchers, particularly at Jerini, utilized the 8-benzyloxy-2-methyl-quinoline moiety, a common structural feature in several known non-peptide antagonists like FR173657, anatibant, and fasitibant (B1248288), as a starting point for their design and synthesis work. core.ac.ukupc.edu

The development process led to the identification of this compound as a potent B2 antagonist. core.ac.ukupc.eduacs.orgfigshare.comresearchgate.net It demonstrated high affinity and selectivity for the human BK B2 receptor, comparable to previous compounds, but with a lower molecular mass. core.ac.ukupc.edu Research findings indicate that this compound exhibits an IC50 of 8.7 nM in human BK B2 receptors expressed in HEK293 cells. core.ac.ukupc.edu Further studies using a tritiated derivative, [³H]-JSM10292, allowed for direct investigation of its binding properties to human and animal B2 receptors in intact cells, revealing it to be a cell membrane-permeant, high-affinity antagonist. researchgate.netnih.govfu-berlin.de This characteristic is significant as it allows for the study of both surface and intracellularly located B2 receptors. researchgate.netnih.gov

This compound's significance as a key research compound lies in its contribution to understanding the structural requirements for non-peptide B2 receptor antagonism and its utility as a tool for studying receptor binding dynamics. core.ac.ukupc.eduresearchgate.netnih.gov Although it shares a common substructure with compounds used in its design, studies suggest this compound binds in a distinct manner. core.ac.ukupc.edu Docking studies and analyses of ligand-receptor complexes have provided insights into its binding mode, indicating interactions with specific residues in the B2 receptor binding pocket. core.ac.ukupc.edumdpi.comnih.gov For instance, the pyrazole (B372694) substituent of this compound has been shown to interact with Phe259, and one of its pyrazole nitrogens can act as a proton acceptor in a hydrogen bond with Thr263. core.ac.uk Computational studies have also used this compound as a reference compound to evaluate the binding affinity of other molecules to the B2 receptor. nih.gov The research surrounding this compound has contributed valuable data to the field, informing the design of subsequent B2 receptor antagonists with improved properties. mdpi.com

Detailed Research Findings: this compound Binding and Potency

Research has characterized the binding and potency of this compound through various experimental approaches. A key finding is its high affinity for the human B2 receptor.

Table 1: In Vitro Potency of this compound and Reference Compounds at Human B2 Receptor

| Compound | Assay Type | Cell Line | Measure | Value | Unit | Source |

| This compound | BK B2 receptor antagonism | HEK293 cells | IC50 | 8.7 | nM | core.ac.ukupc.edu |

| Compound 3 (Pharvaris) | BK B2 receptor antagonism | HEK293 cells | Kb | 0.24 | nM | pharvaris.com |

| Icatibant | BK B2 receptor antagonism | HEK293 cells | Kb | 2.81 | nM | pharvaris.com |

Note: This table is presented in a static format here. In an interactive format, users might be able to sort by columns, filter by compound or measure, and click on values for more details or source links.

Studies using [³H]-JSM10292 have provided direct evidence of its high-affinity binding to B2 receptors at both 4°C and 37°C. nih.govfu-berlin.de The dissociation of [³H]-JSM10292 from the receptor was found to be temperature-dependent and increased upon the addition of unlabeled B2 receptor agonists or antagonists. nih.govfu-berlin.de The cell membrane permeability of [³H]-JSM10292 allowed researchers to observe binding to intracellular B2 receptors, a finding distinguished from non-specific binding by comparison with membrane-impermeant bradykinin. nih.govfu-berlin.de

Furthermore, equilibrium binding curves and competition experiments using [³H]-JSM10292 and [³H]-BK have revealed species-specific affinity profiles for the wild-type B2 receptor across different species, including human, cynomolgus monkey, rabbit, mouse, rat, dog, pig, and guinea pig. nih.gov This highlights the importance of considering species differences in B2 receptor research.

Computational studies, including docking and molecular dynamics simulations, have been employed to understand the binding mode of this compound to the B2 receptor. These studies suggest that this compound interacts with residues within the binding pocket, some of which are also involved in bradykinin binding. core.ac.uknih.gov While sharing a common structural motif with some earlier antagonists, the specific conformation and interactions of this compound within the binding site appear to be distinct, contributing to its pharmacological profile. core.ac.ukupc.edu

Table 2: Predicted Binding Interactions of this compound with Human B2 Receptor Residues (Computational Study)

| This compound Moiety | Interacting Residue (Human B2R) | Interaction Type (Predicted) | Source |

| Pyrazole | Phe259 | Proximity | core.ac.uk |

| Pyrazole Nitrogen | Thr263 | Hydrogen Bond (Acceptor) | core.ac.uk |

| Trifluoromethyl | Asn107 (in one model) | Interaction | upc.edu |

| Trifluoromethyl | Ser111 (in another model) | Interaction | upc.edu |

| Pyrazole | Point 1 in pharmacophore | Fulfilled | core.ac.uk |

| Pyrazone | Point 3 in pharmacophore | Fulfilled | core.ac.uk |

| Carbonyl | Point 4 in pharmacophore | Fulfilled | core.ac.uk |

| Quinoline (B57606) | Point 5 in pharmacophore | Fulfilled | core.ac.uk |

| - | Trp113 | Interaction (Computational) | nih.gov |

| - | Phe121 | Hydrogen Bond (Computational) | nih.gov |

| - | Asn134 | Interaction (Computational) | nih.gov |

| - | Ile137 | Interaction (Computational) | nih.gov |

| - | Ser138 | Interaction (Computational) | nih.gov |

| - | Leu141 | Interaction (Computational) | nih.gov |

| - | Leu228 | Interaction (Computational) | nih.gov |

| - | Phe286 | Interaction (Computational) | nih.gov |

| - | Asp311 | Interaction (Computational) | nih.gov |

| - | Thr314 | Interaction (Computational) | nih.gov |

Note: This table presents predicted interactions based on computational studies. Experimental validation is often required to confirm these interactions. In an interactive format, users might be able to filter by interaction type or residue.

The research on this compound has not only characterized its properties but also contributed to the broader understanding of B2 receptor antagonism and provided a basis for the design of subsequent generations of non-peptide antagonists with potentially improved pharmacological profiles. mdpi.com

Structure

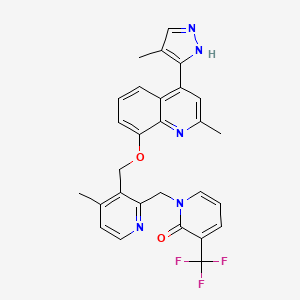

2D Structure

3D Structure

Properties

CAS No. |

1064674-16-3 |

|---|---|

Molecular Formula |

C28H24F3N5O2 |

Molecular Weight |

519.5 g/mol |

IUPAC Name |

1-[[4-methyl-3-[[2-methyl-4-(4-methyl-1H-pyrazol-5-yl)quinolin-8-yl]oxymethyl]pyridin-2-yl]methyl]-3-(trifluoromethyl)pyridin-2-one |

InChI |

InChI=1S/C28H24F3N5O2/c1-16-9-10-32-23(14-36-11-5-7-22(27(36)37)28(29,30)31)21(16)15-38-24-8-4-6-19-20(12-18(3)34-26(19)24)25-17(2)13-33-35-25/h4-13H,14-15H2,1-3H3,(H,33,35) |

InChI Key |

KFVOKCIYVVCZGF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=C1)CN2C=CC=C(C2=O)C(F)(F)F)COC3=CC=CC4=C(C=C(N=C43)C)C5=C(C=NN5)C |

Origin of Product |

United States |

Chemical Synthesis and Structural Modifications of Jsm 10292

Synthetic Pathways and Methodologies Employed in JSM-10292 Elucidation and Production

While the detailed step-by-step synthetic pathway for this compound is not explicitly detailed in the search results, its development stemmed from modifications of known quinoline-based B2 receptor antagonists. figshare.comnih.govupc.edu The core motif of these antagonists, the 8-benzyloxy-2-methyl-quinoline moiety, served as a starting structure for the optimization process that led to this compound. upc.edu Medicinal chemistry approaches were employed in its design and synthesis. upc.edu

Rational Design Principles and Scaffold Derivatization Strategies in this compound Discovery

The discovery of this compound was guided by rational design principles, building upon the structure-activity relationships (SAR) of existing quinoline-based B2 receptor antagonists. figshare.comnih.govupc.eduresearchgate.net The known antagonists were "stripped down" to their shared core motif, identified as the minimum pharmacophore. figshare.comnih.gov Targeted modifications of this core and subsequent lead compounds were performed. figshare.comnih.gov A key feature explored was the incorporation of a hydrogen bond accepting functionality, hypothesized to interact with Asn-107 of the B2 receptor. figshare.comnih.gov The optimization process aimed to retain the affinity and selectivity of previous antagonists while achieving a lower molecular mass. upc.edumdpi.com this compound represents a structure that differs from some predecessors by being devoid of long extensions attached to the N-methylamide moiety or sulfonamide linker. mdpi.comnih.gov

Optimization Strategies for this compound Analogues in Preclinical Research

Optimization strategies for this compound and its analogues in preclinical research focused on improving key pharmacokinetic properties, particularly metabolic stability and minimizing cytochrome P450 inhibition. figshare.comnih.gov

Metabolic Stability Optimization (e.g., Microsomal Stability and Cytochrome P450 Inhibition)

Metabolic stability is a critical factor in determining a compound's duration of action and bioavailability. patsnap.com Liver microsomes, containing Phase I metabolizing enzymes like cytochrome P450s (CYPs), are commonly used in in vitro assays to assess intrinsic clearance and predict in vivo depletion. patsnap.comcharnwooddiscovery.comenamine.net Optimization efforts for this compound specifically addressed microsomal stability and cytochrome P450 inhibition. figshare.comnih.govfigshare.comlookchem.comacs.orgresearchgate.net Minimizing CYP inhibition is important to avoid potential drug-drug interactions. researchgate.netresearchgate.net The optimization process successfully led to this compound, which demonstrated favorable properties in this regard. figshare.comnih.gov

Development of Radiolabeled this compound ([3H]-JSM10292) for Advanced Research Applications

For advanced research applications, including the characterization of its binding behavior, this compound has been successfully radiolabeled with tritium (B154650) ([3H]). researchgate.net This resulted in [3H]-JSM10292 with a specific activity of 6 Ci mmol-1. researchgate.net Radiolabeled compounds like [3H]-JSM10292 are valuable tools in pharmacological studies, particularly for detailed binding assays and understanding interaction with target receptors. cmdm.twcmdm.twfu-berlin.de

Molecular Interactions and Receptor Binding Dynamics of Jsm 10292

Identification and Definitive Characterization of the Bradykinin (B550075) B2 Receptor as JSM-10292's Primary Molecular Target

The bradykinin B2 receptor (B2R) has been definitively characterized as the primary molecular target of this compound. nih.govnih.govacs.orgfu-berlin.deresearchgate.netresearchgate.netupc.edupatsnap.com The B2 receptor is a G protein-coupled receptor (GPCR) that is constitutively expressed in various cell types and mediates many of the physiological actions of bradykinin, a kinin peptide involved in inflammation and other processes. researchgate.netcore.ac.ukmdpi.com this compound functions as a high-affinity antagonist at this receptor. nih.govnih.govcore.ac.uk Direct binding studies using [³H]-JSM10292 in cells overexpressing wild-type and mutant B2 receptors have been instrumental in this characterization. nih.govnih.gov These studies confirm that this compound specifically binds to the B2 receptor. nih.govnih.gov

Quantitative Assessment of Ligand-Receptor Binding Affinity and Kinetic Parameters of this compound

Quantitative binding studies have been conducted to assess the affinity and kinetic parameters of this compound binding to the B2 receptor. nih.govnih.gov

Equilibrium Binding Analysis and Determination of Affinity Constants (e.g., Kd, Ki Values)

Equilibrium binding experiments using [³H]-JSM10292 have been performed to determine its affinity for the B2 receptor. nih.govnih.gov Scatchard analysis of specific binding curves revealed a single binding site for [³H]-JSM10292 on the wild-type B2 receptor expressed in HEK293 cells. nih.gov At 4°C, the dissociation constant (Kd) for [³H]-JSM10292 was determined to be 4.52 ± 0.33 nM. nih.gov For comparison, the Kd for [³H]-bradykinin (BK) under the same conditions was 2.81 ± 0.44 nM, indicating comparable affinities at this temperature. nih.gov JSM10292 maintains high affinity for B2 receptors at both 4°C and 37°C. nih.govnih.gov

Competition experiments with unlabelled JSM10292 and [³H]-BK have also been used to assess affinity. nih.govnih.gov An IC50 value of 8.7 nM for JSM10292 has been reported for the human BK B2 receptor expressed in HEK293 cells. upc.educore.ac.uk The inhibition constant (Ki) can be calculated from IC50 values, providing another measure of affinity. nih.gov

Here is a table summarizing some affinity data:

| Ligand | Receptor Species | Cell Line | Temperature | Binding Parameter | Value (nM) | Reference |

| [³H]-JSM10292 | Human | HEK293 | 4°C | Kd | 4.52 ± 0.33 | nih.gov |

| [³H]-Bradykinin | Human | HEK293 | 4°C | Kd | 2.81 ± 0.44 | nih.gov |

| JSM10292 | Human | HEK293 | - | IC50 | 8.7 | upc.educore.ac.uk |

Dissociation Rate Studies and Influence of Environmental Factors on this compound Binding

Dissociation studies have shown that the dissociation of [³H]-JSM10292 from the B2 receptor is strongly dependent on temperature. nih.govnih.gov Dissociation increased at higher temperatures. nih.govnih.gov The presence of unlabelled B2 receptor agonists or antagonists also increased the dissociation rate of [³H]-JSM10292. nih.govnih.gov This suggests that the binding is reversible and can be influenced by the presence of other ligands competing for the receptor binding site. nih.govnih.gov

Furthermore, JSM10292 is cell membrane-permeant, allowing it to bind to intracellular, active B2 receptors in addition to those on the cell surface. nih.govnih.gov This characteristic influences binding observations, as indicated by differences in 'nonspecific' binding when compared to membrane-impermeant ligands like bradykinin. nih.govnih.gov

Comparative Binding Profiles of this compound Across Species Orthologues of the Bradykinin B2 Receptor

Studies have shown that JSM10292 exhibits a different affinity profile for the wild-type B2 receptor across various species. nih.govnih.gov Equilibrium binding curves and competition experiments with [³H]-JSM10292 and [³H]-BK demonstrated this variation in affinity for B2 receptors from different species, including human, cynomolgus, rabbit, mouse, rat, dog, pig, and guinea pig. nih.govnih.gov This suggests species-specific differences in the B2 receptor structure or microenvironment that influence JSM10292 binding. nih.govnih.gov

Detailed Elucidation of this compound's Binding Site and Specific Molecular Recognition within the B2 Receptor

Detailed studies, including the characterization of B2 receptor mutants and homology modeling, have been conducted to elucidate the binding site of JSM10292 within the B2 receptor. nih.govnih.govresearchgate.netupc.educore.ac.uk These studies suggest that the binding site of JSM10292 is distinct from that of bradykinin but overlaps with the binding site of other small non-peptide B2 receptor ligands like MEN16132. nih.govnih.govresearchgate.net Homology modeling, often using the CXCR4 receptor as a template, has been employed to predict the binding conformation and interactions. nih.govnih.govupc.educore.ac.uk

Mapping of Critical Amino Acid Residues Involved in this compound Binding (e.g., Trp113, Phe121, Asn134, Ile137, Ser138, Leu141, Leu228, Phe286, Asp311, Thr314, Asn107, Thr263)

Mutagenesis studies and molecular modeling have helped map critical amino acid residues involved in the binding of JSM10292 to the B2 receptor. Analysis of B2 receptor mutants has provided experimental evidence for the involvement of specific residues. nih.govnih.govresearchgate.netupc.educore.ac.uk

While the provided search results mention some specific residues in the context of B2 receptor binding by non-peptide antagonists or related studies, directly linking all the listed residues (Trp113, Phe121, Asn134, Ile137, Ser138, Leu141, Leu228, Phe286, Asp311, Thr314, Asn107, Thr263) specifically and solely to JSM10292 binding with detailed experimental data for each from the search results is not fully possible. However, some results provide insights into the binding region and some specific interactions:

Characterization of B2 receptor mutants suggests specific residues are involved in JSM10292 binding. nih.govnih.govresearchgate.net

Homology modeling and docking studies indicate that JSM10292 binds in a manner different from bradykinin but overlapping with other non-peptide antagonists. nih.govnih.govresearchgate.netupc.educore.ac.uk

One study suggests that a hydrogen bond accepting functionality in JSM10292 presumably interacts with the side chain of Asn-107 of the B2 receptor. acs.orgupc.edu

Molecular modeling studies on B1R and B2R speculated that the smaller size of T5.38 (Thr263 in human B2R according to some mappings) in B2R allows nonpeptide antagonists to access an aromatic pocket. researchgate.net

Docking studies suggest that a moiety of non-peptide ligands fits into a hydrophobic pocket in B2 formed by Leu114, Leu201, Trp256, and Phe259, which are not found in B1 receptor. researchgate.netmdpi.com While these residues are implicated in non-peptide antagonist binding generally, their specific contribution to JSM10292 binding is inferred from its classification as such a ligand.

Based on the available information, a table highlighting some potentially relevant residues based on studies of JSM10292 and other non-peptide antagonists at the B2 receptor can be constructed:

| Amino Acid Residue (Human B2R) | Location/Context | Relevance to JSM10292 Binding (Based on available data) | Reference |

| Asn107 | Transmembrane helix 3 | Presumably interacts via hydrogen bond accepting functionality of JSM10292. | acs.orgupc.edu |

| Thr263 (T5.38) | Transmembrane helix 5 | Smaller size compared to B1R may allow access to an aromatic pocket for non-peptides. | researchgate.net |

| Leu114 | Hydrophobic pocket (implicated in non-peptide binding) | Part of a hydrophobic pocket suggested to accommodate non-peptide ligands. | researchgate.netmdpi.com |

| Leu201 | Hydrophobic pocket (implicated in non-peptide binding) | Part of a hydrophobic pocket suggested to accommodate non-peptide ligands. | researchgate.netmdpi.com |

| Trp256 | Hydrophobic pocket (implicated in non-peptide binding) | Part of a hydrophobic pocket suggested to accommodate non-peptide ligands. | researchgate.netmdpi.com |

| Phe259 | Hydrophobic pocket (implicated in non-peptide binding) | Part of a hydrophobic pocket suggested to accommodate non-peptide ligands. | researchgate.netmdpi.com |

| Other listed residues (Trp113, Phe121, Asn134, Ile137, Ser138, Leu141, Leu228, Phe286, Asp311, Thr314) | Various locations within the receptor structure (transmembrane helices, loops) | Implicated in B2 receptor function or binding of other ligands; direct, specific evidence for JSM10292 binding to each of these from the search results is not available. | - |

Identification and Characterization of Hydrophobic Pocket Contributions to this compound Binding within the B2 Receptor (e.g., Leu114, Leu201, Trp256, Phe259)

Docking studies and analyses of ligand-receptor complexes have indicated that this compound interacts with a specific hydrophobic pocket within the B2 receptor. This pocket is suggested to be formed by key amino acid residues, including Leu114, Leu201, Trp256, and Phe259. researchgate.netresearchgate.netmdpi.comwindows.net These residues are noted to be part of a hydrophobic region within the B2 receptor that is not present in the B1 receptor, potentially contributing to this compound's selectivity for B2R over B1R. researchgate.netresearchgate.netmdpi.com

Computational modeling, such as homology modeling of the B2 receptor, has been used to predict the binding mode of this compound and its interactions with surrounding amino acids. nih.gov A 3D pharmacophore analysis of this compound revealed several lipophilic features and a π-stacking interaction, consistent with binding within a hydrophobic environment. nih.gov

While specific detailed data tables showing interaction energies for each residue (Leu114, Leu201, Trp256, Phe259) with this compound were not explicitly provided in the search results, the consistent mention of these residues in the context of a hydrophobic binding pocket in docking and modeling studies underscores their importance in the interaction of this compound with the B2 receptor. researchgate.netresearchgate.netmdpi.comwindows.net

Investigation of Binding Overlap with Other Non-Peptide B2 Receptor Ligands (e.g., MEN16132)

Research indicates that the binding site of this compound overlaps with that of MEN16132, another small non-peptide B2 receptor ligand. nih.govnih.gov Both this compound and MEN16132 are small molecule antagonists containing a quinoline (B57606) moiety. nih.gov

Superimposition of this compound and MEN16132 in the B2 receptor binding pocket, based on docking studies, shows that both compounds exhibit the same orientation of the quinoline moiety, including the ether bridge to the aromatic system. nih.gov However, other structural elements of the two compounds may occupy different positions within the pocket. nih.gov This suggests that while they share some key anchoring points related to the quinoline scaffold, there are also differences in their interactions with the receptor due to variations in their peripheral structures.

Structure Activity Relationship Sar Studies of Jsm 10292

Delineation of the Minimum Pharmacophore Essential for Bradykinin (B550075) B2 Receptor Antagonism by JSM-10292

The identification of the minimum pharmacophore for bradykinin B2 receptor antagonism within the context of this compound's structural class began with the analysis of known quinoline-based B2 receptor antagonists. This process involved systematically reducing these molecules to their fundamental common structural elements. The shared core motif, identified as compound 53, was determined to represent the minimum pharmacophore essential for B2 receptor interaction and antagonism in this series ncats.iofishersci.benih.govnih.gov. This quinoline-based scaffold provides the foundational structure upon which further modifications were made to enhance activity and optimize properties.

Systematic Analysis of Specific Structural Features Modulating this compound's Receptor Potency and Selectivity

Extensive SAR exploration of lead compounds derived from the minimum pharmacophore (compound 53), such as the highly water-soluble compound 8a, revealed key structural features critical for potent B2 receptor antagonism ncats.iofishersci.benih.govnih.gov. A prominent feature identified was a hydrogen bond accepting functionality. This moiety is hypothesized to engage in a crucial interaction with the side chain of Asn-107 within the B2 receptor binding site ncats.iofishersci.benih.govnih.gov.

Docking studies provided further insights into the binding mode of this compound, suggesting that the quinoline (B57606) moiety, a core component derived from the initial scaffold, fits effectively into a specific hydrophobic pocket within the B2 receptor mims.comzhanggroup.orgctdbase.org. This pocket is formed by key amino acid residues including Leu114, Leu201, Trp256, and Phe259, residues noted to be absent in the B1 receptor, potentially contributing to B2 selectivity mims.comzhanggroup.orgctdbase.org. The medicinal chemistry optimization process that led to this compound utilized the 8-benzyloxy-2-methyl-quinoline moiety as a starting point, underscoring the importance of this structural element for receptor interaction mims.comcenmed.comuni.lu. Analysis of different binding poses and correlation with mutagenesis data further supported the proposed interactions, highlighting the proximity of the pyrazole (B372694) substituent to Phe259 and a potential hydrogen bond between one of the pyrazole nitrogens and Thr263 uni.lu.

Stereochemical Determinants Influencing this compound Binding and its Antagonistic Profile

Stereochemistry plays a significant role in the binding and antagonistic profile of bradykinin B2 receptor ligands. Studies specifically investigating the stereochemical requirements for the binding of diverse non-peptide B2 receptor antagonists, including this compound, have been conducted ctdbase.orgcenmed.comuni.lu. The goal of these investigations was to understand how the three-dimensional arrangement of atoms in these molecules translates into specific anchoring points within the receptor binding site ctdbase.orgcenmed.comuni.lu.

Through the construction of atomistic models of the B2 receptor using homology modeling and subsequent docking studies of antagonists like this compound, researchers analyzed the ligand-receptor complexes to elucidate the interactions ctdbase.orguni.lulabsolu.ca. This analysis aimed to identify common stereochemical features among active antagonists and to develop a 3D pharmacophore model that could explain the observed SAR and guide the design of novel compounds ctdbase.orguni.lu. While this compound shares a common substructure with some predecessors, analysis suggests it may bind in a distinct manner, with specific stereochemical orientations influencing key interactions, such as the positioning of the pyrazole substituent near Phe259 and its potential hydrogen bond with Thr263 uni.lu.

Comparative SAR Insights Derived from this compound Analogues and Predecessor Compounds

This compound emerged from a medicinal chemistry optimization process that built upon the knowledge gained from earlier non-peptide B2 receptor antagonists cenmed.comuni.lu. Predecessor compounds such as FR173657, anatibant, and fasitibant (B1248288) shared a common structural feature: the 8-benzyloxy-2-methyl-quinoline moiety mims.comcenmed.comuni.lu. This common scaffold served as a starting point for the design of this compound mims.comcenmed.comuni.lu.

Computational Chemical Biology and in Silico Studies of Jsm 10292

Molecular Docking Simulations for Prediction and Analysis of JSM-10292 Ligand-Receptor Complex Formations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.net This method is crucial in structure-based drug design for predicting the binding mode and affinity of a small molecule. aist.go.jpbdvets.org In the case of this compound, docking studies have been performed to understand its interaction with the Bradykinin (B550075) B2 receptor, which is a G protein-coupled receptor (GPCR). researchgate.net

These simulations utilize a scoring function to estimate the binding energy for different poses, helping to identify the most likely and stable conformation. nih.gov For this compound, docking studies were conducted using a homology model of the B2 receptor, as the experimental structure was not available. researchgate.netnih.gov The Molecular Operating Environment (MOE) program was one of the tools used for these docking studies. researchgate.net

The simulations revealed that this compound fits into a specific hydrophobic pocket within the B2 receptor. researchgate.net This pocket is formed by key amino acid residues that stabilize the ligand through non-covalent interactions. Analysis of the docked complex of this compound and other non-peptide antagonists with the B2 receptor model has been crucial for understanding the stereochemical requirements for antagonism. upc.edu

Table 1: Key Interacting Residues in the this compound-B2R Complex Identified by Molecular Docking

| Residue | Location in B2 Receptor | Role in Binding |

|---|---|---|

| Leucine 114 | Hydrophobic Pocket | Forms a key part of the hydrophobic binding site. researchgate.net |

| Leucine 201 | Hydrophobic Pocket | Contributes to the hydrophobic interactions with the ligand. researchgate.net |

| Tryptophan 256 | Hydrophobic Pocket | Stabilizes the ligand within the binding pocket. researchgate.net |

| Phenylalanine 259 | Hydrophobic Pocket | Forms a key part of the hydrophobic binding site. researchgate.net |

Advanced Molecular Dynamics Simulations for Characterization of Conformational Dynamics and Stability of this compound-Receptor Interactions

While molecular docking provides a static snapshot of the ligand-receptor interaction, advanced molecular dynamics (MD) simulations offer insights into the dynamic nature of this complex over time. scfbio-iitd.res.innih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, protein flexibility, and the stability of interactions. scfbio-iitd.res.innih.gov

In the context of this compound, MD simulations have been particularly important for refining the homology model of the Bradykinin B2 receptor before docking studies were performed. upc.edu A 600-nanosecond MD trajectory was used to refine an atomistic model of the B2R embedded in a lipid bilayer, ensuring the receptor model was in a stable and realistic conformation. upc.edu

Once the ligand is docked, MD simulations of the this compound-B2R complex can be used to assess the stability of the predicted binding pose. chemrxiv.org By simulating the complex in a solvated environment that mimics physiological conditions, researchers can verify if the key interactions identified in docking are maintained over time. nih.govyoutube.com These simulations are crucial for understanding the dynamic behavior that governs ligand recognition and binding stability, which is essential for the drug's mechanism of action. scfbio-iitd.res.innih.gov

Computational Approaches for Binding Free Energy Calculations (e.g., MMGBSA, MMPBSA)

To obtain a more quantitative estimate of binding affinity than standard docking scores, computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed. nih.govnih.gov These "end-point" methods calculate the binding free energy by combining molecular mechanics energies with continuum solvation models. scispace.com

The calculation involves computing the free energies of the protein-ligand complex, the free protein, and the free ligand, typically from snapshots of an MD simulation trajectory. elsevierpure.com The binding free energy (ΔG_bind) is then calculated as the difference between the free energy of the complex and the sum of the free energies of the receptor and ligand.

Equation: Binding Free Energy Calculation ΔG_bind = G_complex - (G_receptor + G_ligand)

Table 3: Comparison of MM/PBSA and MM/GBSA Methods

| Feature | MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) | MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) |

|---|---|---|

| Core Principle | Combines molecular mechanics energy with a Poisson-Boltzmann model for polar solvation and a surface area term for non-polar solvation. nih.gov | Combines molecular mechanics energy with a Generalized Born model for polar solvation and a surface area term for non-polar solvation. nih.gov |

| Accuracy | Often considered more accurate for calculating absolute binding free energies. elsevierpure.com | Generally effective for ranking congeneric ligands and computationally faster. scispace.comelsevierpure.com |

| Computational Cost | More computationally demanding than MM/GBSA. nih.gov | Less computationally intensive, making it suitable for higher-throughput analysis. elsevierpure.com |

| Application | Detailed energy decomposition, prediction of absolute binding affinities. scispace.com | Re-ranking docking results, virtual screening post-processing, relative binding affinity prediction. frontiersin.org |

Pharmacophore Modeling and Virtual Screening Methodologies for Novel Ligand Discovery based on this compound's Profile

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For this compound, a 3D pharmacophore analysis has been conducted to identify its key structural features responsible for binding to the Bradykinin B2 receptor. nih.gov This analysis revealed a specific combination of lipophilic areas and hydrogen bond acceptors. nih.gov

Table 4: Identified Pharmacophoric Features of this compound

| Feature Type | Quantity Identified | Role in Receptor Binding |

|---|---|---|

| Lipophilic Features | 7 | Essential for interaction with the hydrophobic pocket of the B2 receptor. nih.gov |

| Hydrogen Bond Acceptors | 5 | Form specific hydrogen bonds with amino acid residues in the binding site. nih.gov |

| π-Stacking Interaction | 1 | Contributes to the binding affinity through aromatic interactions. nih.gov |

This pharmacophore model of this compound can be used as a 3D query in virtual screening campaigns. nih.gov Virtual screening involves searching large databases of chemical compounds to identify molecules that match the pharmacophore and are therefore likely to bind to the same target. nih.govmdpi.com This process allows for the rapid and cost-effective identification of novel chemical scaffolds that could serve as starting points for the development of new B2R antagonists. mdpi.com The hits identified through this screening process are then typically subjected to further analysis, such as molecular docking, to refine the selection and prioritize candidates for experimental testing. nih.gov

Homology Modeling Techniques Applied to Bradykinin B2 Receptor Structures in this compound Research

The application of structure-based computational methods like molecular docking is dependent on the availability of a three-dimensional structure of the target protein. For many GPCRs, including the Bradykinin B2 receptor at the time of these studies, experimentally determined structures were not available. In such cases, homology modeling is employed to construct a theoretical 3D model of the target protein.

This technique relies on using the known experimental structure of a related homologous protein (the "template") to predict the structure of the protein of interest (the "target"). For GPCRs, a common template would be another receptor from the same family with a solved crystal structure, such as the CXCR4 chemokine receptor. The process involves sequence alignment, model building, and refinement.

In the research involving this compound, an atomistic model of the BK B2 receptor was constructed using homology modeling. upc.edu This model served as the foundation for subsequent computational studies. To improve the accuracy and realism of the initial model, it was embedded in a lipid bilayer to simulate the cell membrane environment and then refined using extensive molecular dynamics simulations. upc.edu This refined homology model was then used for docking this compound and other antagonists to investigate their binding modes. nih.govupc.edu

In Silico Insights into G Protein-Coupled Receptor (GPCR) Activation Mechanisms and Allosteric Modulation Informed by this compound Studies

G protein-coupled receptors are dynamic proteins that transition between different conformational states to regulate cellular signaling. nih.gov Agonists bind to and stabilize an "active" conformation, which facilitates the coupling of intracellular G proteins and initiates downstream signaling cascades. Antagonists, like this compound, function by binding to the receptor and preventing this activation.

Computational studies of the this compound-B2R complex provide valuable insights into the mechanism of GPCR antagonism. By docking to the orthosteric binding site, this compound is thought to stabilize an "inactive" conformation of the receptor. This prevents the conformational rearrangements required for G protein engagement and activation, effectively blocking the signaling pathway. repec.org

Furthermore, the study of ligand-receptor interactions can shed light on allosteric modulation, a process where ligands bind to a site distinct from the primary (orthosteric) site to modulate receptor activity. mdpi.com While this compound is an orthosteric antagonist, in silico analysis of its binding and the resulting receptor conformation contributes to a broader understanding of the structural dynamics that govern GPCR function. nih.gov These computational models help to map the allosteric communication pathways within the receptor, revealing how binding at one site can influence the receptor's conformation and its ability to interact with signaling partners at another. nih.govresearchgate.net

Cellular and Molecular Pharmacology of Jsm 10292 in Preclinical Research

Assessment of Antagonistic Activity in In Vitro Cellular Assays Utilizing JSM-10292

In vitro cellular assays have been instrumental in evaluating the antagonistic activity of this compound against B2 receptor activation by its endogenous ligand, bradykinin (B550075) (BK) nih.govresearchgate.net.

Inhibition of Bradykinin-Induced Intracellular Signaling Cascades (e.g., Calcium Mobilization, Phosphoinositol Hydrolysis)

This compound has been shown to inhibit key intracellular signaling cascades typically activated by bradykinin binding to the B2 receptor. Studies have demonstrated that this compound does not elicit a response in calcium mobilization assays and does not stimulate phosphoinositol hydrolysis, indicating its function as an antagonist in these pathways nih.govresearchgate.net. This contrasts with bradykinin, which is a full agonist for these responses nih.gov.

While this compound acts as a full unbiased antagonist for the wild-type B2 receptor regarding these effects, it's noteworthy that in cells expressing certain mutant B2 receptors, such as E6.30R and E6.30A, this compound has been observed to behave as an agonist, stimulating phosphoinositol accumulation with potency and efficacy comparable to or slightly lower than bradykinin researchgate.netresearchgate.net. This highlights the influence of receptor conformation on the compound's activity.

Cellular Uptake and Intracellular Localization of this compound in Biological Systems

Investigations have explored how this compound enters cells and where it is located intracellularly.

Measurement of Cell Membrane Permeability Characteristics (e.g., via LC-MS/MS studies)

Studies utilizing [³H]-JSM10292 have demonstrated that the compound is cell membrane-permeant nih.govnih.gov. This permeability allows this compound to access not only surface B2 receptors but also those located intracellularly nih.govnih.gov. While the specific use of LC-MS/MS for measuring cell membrane permeability of this compound is mentioned in the outline, the provided search results primarily detail permeability through radioligand binding studies with [³H]-JSM10292 nih.govnih.gov. These studies indicate that a fraction of non-specifically bound this compound is located in intracellular compartments that are resistant to acid wash, suggesting intracellular accumulation nih.gov. The exact sites of accumulation within the cell are not definitively clear nih.gov.

The predicted XlogP for this compound is 4.6, which is consistent with a lipophilic compound likely to exhibit cell membrane permeability uni.lu.

Investigation of this compound Binding and Function within Intracellular Receptor Pools

Due to its membrane permeability, this compound can bind to intracellular B2 receptors, including both wild-type and mutant constructs nih.govnih.gov. This is supported by observations of different 'nonspecific' binding in the presence of unlabelled this compound compared to membrane-impermeant bradykinin, indicating binding to intracellular sites accessible only to the permeant antagonist nih.govnih.gov.

The ability of this compound to access intracellular receptors suggests potential functional implications beyond simply blocking ligand binding at the cell surface. For instance, it has been suggested that this compound, due to its membrane-penetrating capacity, might act as a chaperone to stabilize the conformation of intracellularly located B2 receptor mutants, potentially facilitating their translocation to the cell surface nih.govresearchgate.net. Studies investigating competition for intracellular receptor binding sites between B2R agonists and antagonists also support the concept of this compound interacting with intracellular receptors oncotarget.comnih.gov.

Modulation of Receptor Trafficking, Expression, and Conformation by this compound

This compound has been shown to influence B2 receptor trafficking and conformation, particularly in the context of receptor mutants.

Effects on Bradykinin B2 Receptor Internalization Pathways

For the wild-type B2 receptor, this compound does not induce ligand-mediated internalization nih.govresearchgate.net. This is in contrast to agonists like bradykinin, which promote B2R internalization via clathrin-coated pits nih.govnih.gov.

However, this compound has been shown to influence the trafficking of certain B2 receptor mutants. Specifically, in B2R constructs with a disrupted helix 8 (e.g., by mutation of Lys-315 to proline), which exhibit reduced surface expression and constitutive internalization, the addition of membrane-permeable this compound was able to overcome this malfunction and increase surface expression nih.govnih.govacs.org. This suggests that this compound can stabilize the conformation of these intracellularly retained mutants, allowing them to be translocated to the cell surface nih.govresearchgate.netnih.govacs.org. This indicates a role for this compound in modulating receptor trafficking and surface availability, particularly for conformationally compromised receptors.

Data Tables

While detailed numerical data tables from specific experiments (like IC50 values for signaling inhibition or precise measurements of intracellular concentration) were not consistently available across the search results in a format suitable for direct extraction into a table, the qualitative and comparative findings can be summarized.

Table 1: Summary of this compound Effects on B2 Receptor Signaling and Trafficking (Wild-Type Receptor)

| Effect | Observation with this compound (Wild-Type B2R) | Comparison to Bradykinin (Wild-Type B2R) | Source(s) |

| Calcium Mobilization | Does not elicit a response | Bradykinin is a full agonist | nih.govresearchgate.net |

| Phosphoinositol Hydrolysis | Does not stimulate | Bradykinin is a full agonist | nih.govresearchgate.net |

| Ligand-mediated Receptor Internalization | Does not induce | Bradykinin induces internalization | nih.govresearchgate.net |

Table 2: Binding Affinity of [³H]-JSM10292 for Wild-Type Human B2 Receptor

| Temperature | KD (nM) | Number of Experiments (n) | Source |

| 4°C | 4.52 ± 0.33 | 6 | nih.gov |

| 37°C | 4.05 ± 1.02 | 4 | nih.gov |

Note: KD values are presented as mean ± SEM.

Table 3: Effect of this compound on Surface Expression of Mutant B2 Receptor (eYFP-K315P)

| Treatment | Surface Expression (% of Non-Treated Control) | Source |

| Non-Treated Control | 100 | nih.gov |

| JSM10292 (3 hours) | Increased (Quantification shown in source) | nih.gov |

Note: Specific numerical percentage increase was not directly extractable but the source indicates increased surface expression upon JSM10292 treatment.

Chaperone-like Activity of this compound and its Influence on Mutant Receptor Cell Surface Translocation

Research into the bradykinin B2 receptor (B2R) has provided insights into the potential chaperone-like activity of this compound. Studies investigating B2R trafficking and signaling have shown that disruption of intracellular helix 8, a region predicted for most Family A G protein-coupled receptors (GPCRs) after transmembrane domain 7, leads to a strong reduction in surface expression of the receptor. nih.govnih.govomicsdi.org This disruption was observed in B2R mutants, such as one where a central amino acid (Lys-315) was mutated to a helix-breaking proline (K315P mutant), or through C-terminal truncation. nih.govnih.govomicsdi.orgacs.org

Interestingly, the reduced surface expression observed in the K315P B2R mutant could be overcome by the addition of the membrane-permeable B2R antagonist, this compound. nih.govnih.govomicsdi.orgacs.org This finding suggests that this compound possesses an activity that facilitates the proper trafficking or stability of the mutant receptor, allowing it to reach the cell surface. While not a classical chaperone in the protein folding sense, this effect on restoring surface translocation of a misfolded or improperly trafficked mutant receptor can be considered a form of chaperone-like activity in the context of receptor maturation and trafficking to the plasma membrane. nih.govnih.govomicsdi.org Cell surface biotinylation followed by immunoprecipitation confirmed a significant increase in biotinylated cell surface receptors for the K315P mutant upon incubation with this compound. nih.gov

Conformational Stabilization Mediated by this compound, with Emphasis on Helix 8 Dynamics

The ability of this compound to rescue the surface expression of B2R mutants with disrupted Helix 8 points towards a role in conformational stabilization of the receptor. nih.govnih.govomicsdi.orgacs.org These studies suggest that Helix 8 plays a crucial role not only in efficient trafficking to the plasma membrane and G protein activation but also in the interaction of the B2R with downstream signaling molecules like GRK2/3 and β-arrestins. nih.govnih.govomicsdi.org

Investigation of Cellular Growth and Viability in In Vitro Disease Models (e.g., Human Cancer Cell Lines)

Information specifically detailing the investigation of this compound's effects on cellular growth and viability in in vitro disease models, such as human cancer cell lines, was not available in the consulted literature. Preclinical research often utilizes various cancer cell lines to evaluate the potential therapeutic effects of compounds on cell proliferation and survival. theprismlab.orgnih.gov Standard methods for assessing cell viability and growth include quantitative cell proliferation assays and clonogenic assays. takarabio.commdpi.comaxionbiosystems.com

Quantitative Cell Proliferation and Clonogenic Assays

Specific data regarding the application of quantitative cell proliferation and clonogenic assays to evaluate the effects of this compound on cancer cell lines were not found in the examined resources. Quantitative cell proliferation assays, such as those utilizing tetrazolium salts (e.g., MTT, XTT, WST-1) or alamarBlue, measure the metabolic activity or number of viable cells over time to assess the impact of a compound on cell growth. takarabio.commdpi.comnih.gov Clonogenic assays, considered a sensitive method for assessing cell survival, determine the ability of a single cell to grow into a colony, providing insight into the long-term reproductive viability of cells after treatment. takarabio.comaxionbiosystems.comresearchgate.net

Analysis of Modulated Cellular Signaling Pathways Related to Growth Regulation

Detailed information on how this compound specifically modulates cellular signaling pathways related to growth regulation in the context of preclinical research was not identified in the search results. Cellular growth and proliferation are tightly regulated by a complex network of signaling pathways, including but not limited to, the MAPK/ERK, PI3K/AKT/mTOR, and Wnt pathways. numberanalytics.comnih.govnih.govresearchgate.netmdpi.com Investigations into the effects of compounds on these pathways often involve techniques such as Western blotting to assess protein phosphorylation levels, reporter assays, and gene expression analysis to understand the molecular mechanisms underlying observed effects on cell growth and viability. nih.govresearchgate.net

Preclinical Pharmacokinetics and Pharmacodynamics Pk/pd Research on Jsm 10292

Preclinical Pharmacodynamic Characterization of JSM-10292 in Animal Model Systems

The pharmacodynamic properties of this compound have been primarily defined by its interaction with the bradykinin (B550075) B2 receptor, a key component of the kallikrein-kinin system involved in inflammation and blood pressure regulation.

Receptor Occupancy Studies in Target Tissues

Receptor occupancy studies using a tritiated form of the compound, [³H]-JSM-10292, have been instrumental in quantifying its binding affinity for the human bradykinin B2 receptor. Equilibrium binding studies were conducted in HEK293 cells, a human embryonic kidney cell line, that were engineered to stably express the wild-type B2 receptor.

These experiments revealed that [³H]-JSM-10292 binds to the human B2 receptor with high affinity. Notably, the binding affinity was found to be independent of the incubation temperature, a distinct characteristic compared to the endogenous ligand, bradykinin. frontiersin.org

| Compound | Temperature | Dissociation Constant (K_D) (nM) |

|---|---|---|

| [³H]-JSM-10292 | 4°C | 4.52 ± 0.33 |

| [³H]-JSM-10292 | 37°C | 4.05 ± 1.02 |

Data derived from equilibrium saturation binding studies in HEK293 cells expressing the wild-type B2 receptor. frontiersin.org

Further investigations using competition binding experiments have demonstrated that this compound exhibits a varied affinity profile for the bradykinin B2 receptor across different species. These studies highlighted species-specific differences in receptor binding among human, cynomolgus monkey, rabbit, mouse, rat, dog, pig, and guinea pig orthologues of the receptor. frontiersin.org This variability is a critical consideration for the translation of preclinical efficacy and safety data to human clinical trials.

Preclinical Pharmacokinetic Profiling (ADME) of this compound in Non-Human Species

As of the latest available data, detailed preclinical studies characterizing the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound in non-human species have not been published in the public domain. Comprehensive pharmacokinetic profiling is a critical component of drug development, providing essential information on a compound's in vivo behavior. researchgate.net

Absorption and Distribution Studies

Specific data regarding the absorption and distribution of this compound in animal models are not publicly available. Such studies are necessary to determine the rate and extent of absorption into the systemic circulation and the pattern of distribution into various tissues and organs. nih.gov

Metabolism Studies (e.g., Enzyme Kinetics, Metabolite Identification, Cytochrome P450 Inhibition)

There is no publicly available information on the metabolic fate of this compound in preclinical species. Metabolism studies, typically conducted using in vitro systems like liver microsomes followed by in vivo animal models, are performed to identify the metabolic pathways, the enzymes responsible (such as Cytochrome P450 isoenzymes), and the resulting metabolites. nih.gov Understanding a compound's potential to inhibit or induce major drug-metabolizing enzymes like the CYP450 family is crucial for predicting drug-drug interactions. mdpi.com

Excretion Pathways

Details on the routes of elimination for this compound and its potential metabolites from the body have not been documented in available research. Excretion studies, often utilizing radiolabeled compounds, are conducted to determine the primary pathways of elimination, such as through urine or feces, and to ensure a complete accounting of the administered dose.

Referenced Compounds

| Compound Name |

|---|

| This compound |

| Bradykinin |

Jsm 10292 As a Fundamental Biochemical and Pharmacological Research Tool

Application in Direct Radioligand Binding and Competition Experiments to Elucidate Receptor Interactions

The development of a tritiated version of JSM-10292, [³H]-JSM-10292, has been instrumental in elucidating the interactions between ligands and the bradykinin (B550075) B2 receptor. nih.gov This radioligand allows for direct measurement of binding to the receptor, a significant advantage over indirect methods. revvity.comresearchgate.netsygnaturediscovery.com

Equilibrium binding studies using [³H]-JSM-10292 on cells expressing the human B2 receptor have demonstrated its high affinity. nih.gov These experiments are crucial for determining the binding constant (Kd) of the radioligand, a fundamental parameter in pharmacology. The binding of [³H]-JSM-10292 is consistent at both 4°C and 37°C, indicating a stable interaction across different experimental temperatures. nih.gov

A key characteristic of this compound is its nature as a cell membrane-permeant antagonist. This allows it to bind not only to B2 receptors on the cell surface but also to active receptors located intracellularly. This was revealed in binding experiments where the level of "nonspecific" binding differed significantly depending on whether a membrane-impermeant ligand like bradykinin or a permeant ligand like unlabeled this compound was used to define it. nih.gov

Competition binding assays, where unlabeled compounds compete with [³H]-JSM-10292 for binding to the receptor, have been vital for characterizing other B2 receptor ligands. These experiments have helped to define the binding sites of various compounds, suggesting that the binding site for this compound is distinct from that of the endogenous peptide agonist, bradykinin, but may overlap with that of other small non-peptide antagonists like MEN16132. nih.gov Furthermore, dissociation experiments have shown that receptor-bound [³H]-JSM-10292 is removed slowly by simple washing but dissociates more rapidly in the presence of other unlabeled B2 receptor agonists or antagonists. nih.gov This highlights its utility in studying the kinetics of ligand-receptor interactions.

| Parameter | Finding with [³H]-JSM-10292 | Significance |

| Binding Affinity | High affinity to human B2 receptors at both 4°C and 37°C. nih.gov | Allows for direct and reliable quantification of B2 receptor expression and ligand interaction. |

| Cell Permeability | Permeant, allowing binding to both surface and intracellular receptors. nih.gov | Enables the study of the entire active receptor population, not just those on the cell surface. |

| Binding Site | Different from the endogenous ligand bradykinin. nih.gov | Provides a tool to probe allosteric sites and different receptor conformations. |

| Dissociation | Dissociation is slow but accelerated by the presence of other B2 ligands. nih.gov | Useful for detailed kinetic studies of ligand binding and receptor occupancy. |

Utility in the Study of Bradykinin B2 Receptor Mutagenesis and Orthologous Receptor Systems

This compound and its radiolabeled counterpart have proven invaluable for investigating the structural requirements for ligand binding to the B2 receptor through mutagenesis studies. By creating mutant B2 receptors and assessing the binding of [³H]-JSM-10292, researchers can identify specific amino acid residues that are critical for the antagonist's interaction with the receptor. nih.gov This approach, combined with homology modeling, has helped to delineate the antagonist's binding pocket, which is thought to be formed by a hydrophobic pocket within the receptor. researchgate.net

The utility of this compound extends to the study of orthologous receptor systems, which are receptors from different species that share a common ancestral gene. Competition experiments using [³H]-bradykinin and unlabeled this compound, as well as direct binding with [³H]-JSM-10292, have revealed different affinity profiles for the B2 receptor across various species. nih.gov These comparative studies are essential for understanding the molecular evolution of the receptor and for the preclinical evaluation of drug candidates, as they highlight species-specific differences in drug-receptor interactions.

The table below summarizes the findings from studies on B2 receptor orthologs using this compound.

| Species | Affinity Profile Finding | Implication |

| Human | High affinity. nih.gov | This compound is a potent antagonist at the human receptor. |

| Cynomolgus Monkey | Different affinity profile compared to human. nih.gov | Highlights potential differences for preclinical modeling. |

| Rabbit | Different affinity profile compared to human. nih.gov | Species-specific variations in the binding site. |

| Mouse | Different affinity profile compared to human. nih.gov | Important consideration for interpreting data from murine models. |

| Rat | Different affinity profile compared to human. nih.gov | Demonstrates molecular divergence of the receptor binding pocket. |

| Dog | Different affinity profile compared to human. nih.gov | Affects the translatability of animal study results. |

| Pig | Different affinity profile compared to human. nih.gov | Further evidence of species-specific ligand recognition. |

| Guinea Pig | Different affinity profile compared to human. nih.gov | Emphasizes the need for careful species selection in research. |

Contribution to Advanced Understanding of GPCR Signaling and Functional Selectivity

This compound contributes significantly to the broader understanding of G protein-coupled receptor (GPCR) signaling, particularly the concept of functional selectivity. nih.govresearchgate.net Functional selectivity, or biased agonism, describes the ability of different ligands binding to the same receptor to stabilize distinct receptor conformations, thereby preferentially activating certain downstream signaling pathways over others. researchgate.netnih.gov

As a non-peptide antagonist with a binding site distinct from the endogenous peptide agonist, this compound is an ideal tool to probe for different receptor states. nih.gov The bradykinin B2 receptor is known to couple to G proteins (primarily Gq) to initiate intracellular signaling cascades, such as the phosphatidylinositol-calcium second messenger system. wikipedia.orguniprot.orginnoprot.com By binding to a different site than bradykinin, this compound can stabilize a receptor conformation that is uniquely inactive, providing a baseline to study the effects of various agonists.

The ability of [³H]-JSM-10292 to access intracellular receptors is also critical. nih.gov A significant portion of active GPCRs can reside within the cell, and understanding how ligands interact with these internal pools is a key area of modern pharmacology. This compound allows researchers to investigate the pharmacology of the entire population of active B2 receptors, leading to a more complete picture of receptor regulation and signaling. By providing a means to selectively block B2 receptor activity from both the cell surface and intracellular compartments, this compound helps researchers dissect the complex, multidimensional nature of GPCR signaling. nih.gov

Table of Compounds Mentioned

Q & A

Q. What is the molecular mechanism of JSM-10292 in modulating protein targets, and how is this evaluated experimentally?

this compound's interaction with therapeutic targets (e.g., proteins implicated in allergic rhinitis) is typically studied via molecular dynamics (MD) simulations. For example, 100-nanosecond trajectory analyses reveal time-dependent changes in binding stability, such as increased distance from the protein active site over time, suggesting potential dissociation trends. Experimental validation might include surface plasmon resonance (SPR) to quantify binding affinity or competitive inhibition assays .

Q. How is this compound synthesized, and what analytical methods ensure its purity for preclinical studies?

Synthesis protocols for this compound should follow standard organic chemistry techniques (e.g., catalytic hydrogenation or nucleophilic substitution), with purity verified via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS). Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation, particularly for chiral centers or stereoisomers, which are common in bioactive molecules .

Q. What computational models predict this compound's pharmacokinetic properties, and what are their limitations?

Quantitative structure-activity relationship (QSAR) models and tools like SwissADME or pkCSM are used to predict absorption, distribution, metabolism, and excretion (ADME). However, discrepancies between in silico predictions and in vivo results may arise due to oversimplified assumptions about bioavailability or transporter interactions, necessitating iterative refinement of parameters .

Advanced Research Questions

Q. How can contradictions between in silico binding predictions and in vitro efficacy data for this compound be resolved?

Contradictions often stem from static vs. dynamic binding assumptions. MD simulations (e.g., 100-ns trajectories) can identify transient binding modes not captured in docking studies. Experimental validation via isothermal titration calorimetry (ITC) or fluorescence resonance energy transfer (FRET) assays provides kinetic and thermodynamic data to reconcile computational and empirical results .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound toxicity studies?

ROC (receiver operating characteristic) analysis is effective for evaluating predictive toxicity models, particularly when substructure-based methods (e.g., JSM-method) are used. For dose-response curves, nonlinear regression models (e.g., Hill equation) or Bayesian hierarchical models account for variability in biological replicates and improve confidence intervals .

Q. How do principal and secondary contradictions in this compound research inform hypothesis prioritization?

Principal contradiction analysis (e.g., resolving whether efficacy limitations stem from poor target engagement or off-target effects) guides experimental design. Techniques like CRISPR-Cas9 gene editing or proteomic profiling isolate variables, while secondary contradictions (e.g., batch-to-batch compound variability) are addressed via rigorous quality control protocols .

Q. What methodologies validate the specificity of this compound in complex biological matrices (e.g., serum or tissue homogenates)?

Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) with multiple reaction monitoring (MRM) ensures specificity. Matrix effects are minimized using isotope-labeled internal standards, and cross-reactivity is tested against structurally analogous compounds .

Methodological Resources

- For MD Simulations : GROMACS or AMBER software suites with CHARMM force fields .

- Toxicity Prediction : JSM-method substructure analysis using Fragmentary Code of Substructure Superposition (FCSS) .

- Data Contradiction Resolution : Iterative triangulation of computational, in vitro, and in vivo data with principal component analysis (PCA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.